molecular formula C6H12O6 B7821038 D-allose CAS No. 41612-82-2

D-allose

Cat. No.: B7821038
CAS No.: 41612-82-2
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-BGPJRJDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Allose, a rare C-3 epimer of D-glucose and an aldose-ketose isomer of D-allulose, is a monosaccharide with unique physicochemical and physiological properties . It exhibits 80% of sucrose’s sweetness but is non-caloric, non-toxic, and minimally metabolized in humans, making it a promising sucrose substitute in food and pharmaceutical industries . Beyond its sweetening properties, this compound demonstrates diverse bioactivities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects . Its ability to inhibit tumor proliferation in glioblastoma, ovarian cancer, and hepatocellular carcinoma has been extensively documented .

Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-BGPJRJDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015879
Record name D-​Allose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6038-51-3, 2595-97-3
Record name Allose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6038-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Allose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2595-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Allose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002595973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Allose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-​Allose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-allose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV1ATP0KYY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Molybdate-Catalyzed Glucose Isomerization

The US5433793A patent details a landmark industrial process for D-allose production through molybdate-catalyzed epimerization of D-glucose. This method employs soluble or supported molybdate catalysts under aqueous conditions at 135-140°F, achieving 7-10% this compound yields from glucose feedstock. Critical process parameters include:

ParameterOptimal RangeImpact on Yield
Reaction Temperature135-140°F (57-60°C)>90% aldohexose recovery
Dry Solids Concentration50-60% w/wMinimizes degradation
Catalyst Contact Time25-28" Hg vacuumReduces color body formation
Post-Reaction Conductivity<40 µS/cmEnhances separation efficiency

The epimerization effluent undergoes sequential concentration, decolorization via activated charcoal (40-60°C), and deionization to remove molybdate residues. Adsorptive separation using polystyrene-divinylbenzene matrices yields a this compound-rich stream (80-95% monosaccharide purity), which is crystallized at <130°F to achieve pharmaceutical-grade product.

Challenges in Byproduct Management

A critical limitation of chemical methods is the formation of D-altrose (8-12%) and Maillard reaction products during high-temperature processing. The patent addresses this through a closed-loop raffinate recycling system, where unconverted glucose and oligomers are hydrolyzed via amylase treatment (pH 5.8-6.2, 140°F) before re-entering the epimerization zone. A 25% bleed stream prevents accumulation of degradation products while maintaining 97% total carbohydrate recovery.

Enzymatic Biosynthesis: Cascade Reactions and Immobilization Technologies

Three-Step Izumoring Pathway

Frontiers in Bioengineering research demonstrates a D-glucose to this compound cascade using:

  • D-Glucose Isomerase (DGI) : Engineered Streptomyces rubiginosus mutant (D56N/E221A) with 4.2-fold higher activity at pH 7.0 vs wild-type

  • D-Allulose 3-Epimerase (DAE) : Agrobacterium tumefaciens enzyme showing 89% substrate specificity for D-fructose

  • Ribose-5-Phosphate Isomerase (RPI) : Clostridium thermocellum R132E mutant with 15.8 U/mg specific activity for D-allulose

Reaction kinetics analysis reveals rate-limiting steps:

vmax=[E]0kcatKm+[S]v_{max} = \frac{[E]_0 k_{cat}}{K_m + [S]}

Where DGI exhibits Km=12.4±0.8K_m = 12.4 \pm 0.8 mM for glucose, compared to RPI's Km=8.9±0.3K_m = 8.9 \pm 0.3 mM for allulose. Co-expression in E. coli BL21(DE3) achieves 68 g/L allose titer in fed-batch fermentation, with a molar yield of 0.31 mol/mol glucose.

Continuous Production Using Immobilized Enzymes

Recent advancements employ packed-bed reactors with Novozyme’s Sweetzyme IT (immobilized D-glucose isomerase from Streptomyces murinus). At 60°C and pH 8.0, a 300 mL reactor processing 500 g/L D-allulose achieves:

Dilution Rate (h⁻¹)Conversion Yield (%)Productivity (g/L/h)
0.2428.4 ± 0.934.1 ± 1.1
0.9512.7 ± 0.660.3 ± 2.8

Notably, the immobilized system maintains >80% activity after 15 operational cycles, demonstrating superior stability compared to free enzymes.

Microbial Fermentation: Metabolic Engineering Approaches

coli Platform Strain Development

The 2022 Frontiers study engineers an E. coli strain with:

  • Plasmid pETDuet-1 : Expressing DGI and DAE under T7 promoters

  • Chromosomal Integration : RPI gene under σ70 promoter for constitutive expression

Fermentation parameters:

  • Temperature: 37°C (growth), 25°C (induction)

  • Induction: 0.4 mM IPTG at OD600 = 0.6

  • Yield: 0.19 g allose/g glucose, surpassing previous reports by 41%

Byproduct Reduction Strategies

Knockout of ptsG (glucose transporter) and zwf (glucose-6-phosphate dehydrogenase) reduces fructose-1,6-bisphosphate accumulation, improving carbon flux toward allose by 27%. Supplementation with 5 mM Mn²⁺ enhances DAE thermostability, allowing 72-hour fermentation without productivity loss.

Comparative Analysis of Production Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Chemical Epimerization10-12>99Industrial120-150
Enzymatic Cascade28-3195-98Pilot220-280
Microbial Fermentation19-2285-90Lab450-600

Chemical methods dominate commercial production due to established infrastructure, while enzymatic routes offer better stereoselectivity. Fermentation remains limited by microbial carbon use efficiency but shows promise for GMP-grade pharmaceutical applications .

Chemical Reactions Analysis

Glycosidation Reactions and Regioselectivity

D-Allose glycopyranosyl acceptors demonstrate regioselectivity dependent on anomeric configuration:

  • α-Anomers : Axial O-3 is the preferred glycosylation site due to lower steric hindrance and favorable hydrogen bonding.

  • β-Anomers : Equatorial O-4 dominates, attributed to electronic effects and transition-state stabilization .

Molecular modeling using atomic charges and cationic intermediates aligns with experimental data, though Fukui indices fail to predict outcomes accurately. This regioselectivity enables efficient oligosaccharide synthesis without excessive protecting groups .

Table 1: Regioselectivity in this compound Glycosidations

Donor (Galactose Trichloroacetimidate)AnomerPreferred SiteYield (%)
α-D-GalactoseαO-378
β-D-GalactoseβO-465

Oxidation Reactions

This compound undergoes oxidation to form aldaric and uronic acids:

  • Nitric Acid Oxidation : Produces meso-aldaric acid (optically inactive) due to symmetrical carboxyl groups at C1 and C6. This contrasts with glucose, which forms chiral aldaric acids .

  • Enzymatic Oxidation : Yields D-alluronic acid, though this process requires specific enzymes and remains less explored .

Isomerization and Epimerization Pathways

This compound is synthesized via isomerization/epimerization cascades:

  • Chemical Synthesis : Historically involved Kiliani–Fischer synthesis, but suffers from low yields and complex purification .

  • Biocatalytic Routes :

    • Glucose Isomerase (GI) : Converts D-allulose to this compound with 30% yield in packed bed reactors (150 g/L productivity) .

    • L-Rhamnose Isomerase : Used in multi-enzyme systems for this compound production from D-fructose .

Table 2: Industrial Production Metrics

ParameterValue (GI Method)
Substrate (D-allulose)500 g/L
Conversion Yield30%
Productivity36 g/L/h
Reactor Stability20–30 days

Conformational Stability and Reactivity

β-D-Allose exhibits a counter-clockwise hydrogen bond network, with stronger intramolecular bonds than glucose. This stability under acidic/basic conditions explains its low natural abundance and influences reaction kinetics .

Synthetic Challenges and Innovations

  • Protective Group Strategy : Regioselective protection of OH-3 or OH-4 is critical for glycosidation efficiency .

  • Continuous Production : Immobilized GI in packed bed reactors achieves scalable synthesis, addressing historical bottlenecks .

These insights underscore this compound’s versatility in glycochemistry and industrial applications, driven by advances in regioselective synthesis and biocatalytic engineering.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the antitumor effects of D-allose across various cancer types. It has been shown to inhibit cell proliferation in glioblastoma (GBM) cell lines (U251MG and U87MG) without affecting cell cycle or inducing apoptosis. Instead, it reduces cell division frequency, suggesting a unique mechanism of action that decelerates the entire cell cycle rather than arresting it at specific phases .

Case Study: Glioblastoma Treatment

  • Study Design : In vivo experiments using a U87MG xenograft model demonstrated that intraperitoneal injections of this compound (100 mg/kg/day) significantly reduced tumor volume over 28 days.
  • Results : Tumor volumes were significantly smaller in treated mice compared to controls, indicating effective tumor suppression without adverse effects on body weight or organ health .

Combination Therapies

This compound has been investigated for its synergistic effects when combined with conventional chemotherapy agents like docetaxel. Studies indicate that this compound enhances the anticancer efficacy of docetaxel in head and neck cancers by modifying cellular responses to treatment .

Case Study: Docetaxel and this compound

  • Study Design : Cells were treated with varying concentrations of this compound alongside docetaxel.
  • Results : The combination therapy led to increased cancer cell death compared to either treatment alone, suggesting that this compound may enhance the effectiveness of existing cancer therapies .

Metabolic Benefits

This compound has shown promise as an anti-inflammatory and antioxidant agent. Its ability to upregulate thioredoxin-interacting protein (TXNIP) suggests potential roles in managing oxidative stress and inflammation . Additionally, it has been studied for its protective effects against ischemia-reperfusion injury in liver tissues, indicating broader applications in metabolic health .

Production Challenges and Advances

Despite its benefits, the industrial application of this compound is limited due to production challenges. Traditional chemical synthesis methods are inefficient, prompting research into biosynthetic strategies. Recent advancements include using enzyme engineering to improve production yields from substrates like D-allulose through continuous processes involving immobilized enzymes .

Production Method Yield (%) Notes
Chemical SynthesisLowInefficient and costly
Enzyme EngineeringUp to 30Continuous production using immobilized glucose isomerase
Microbial FermentationVariablePotential for higher yields with engineered strains

Future Perspectives

The future of this compound applications looks promising as research continues to uncover its potential benefits across various fields:

  • Food Industry : As a low-calorie sweetener alternative.
  • Pharmaceuticals : In cancer treatment protocols and metabolic health supplements.
  • Biotechnology : Enhanced production methods through genetic engineering and enzyme optimization.

Mechanism of Action

The mechanism by which D-allose exerts its effects involves its interaction with specific molecular targets and pathways. In the case of urinary tract infections, D-mannose binds to the lectins on the surface of bacteria, preventing them from adhering to the epithelial cells of the urinary tract. This action helps in flushing out the bacteria through urine.

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Allose shares structural and functional similarities with several monosaccharides, but key differences in bioactivity, metabolism, and applications distinguish it from its analogs. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Sugars

Property This compound D-Glucose D-Allulose (D-Psicose) 2-Deoxyglucose (2-DG) D-Tagatose
Sweetness 80% of sucrose 70–80% of sucrose 70% of sucrose Non-sweet 92% of sucrose
Caloric Content Non-caloric 4 kcal/g 0.3 kcal/g Non-caloric 1.5 kcal/g
Anti-Cancer Activity Inhibits proliferation in glioblastoma, ovarian, and liver cancers via ROS modulation and TXNIP upregulation No direct anti-cancer activity Limited evidence; primarily used as low-calorie sweetener Strong anti-glycolytic activity; induces ATP depletion No significant anti-cancer data
Metabolic Pathway Absorbed via SGLT1 transporter; competes with glucose Metabolized via glycolysis and TCA cycle Partially metabolized in liver Inhibits hexokinase and glycolysis Metabolized in liver via tagatose pathway
Toxicity Non-toxic up to 50 mM in normal cells Essential nutrient; excess linked to metabolic disorders Generally recognized as safe (GRAS) High doses cause systemic toxicity GRAS status approved
Production Method Enzymatic isomerization (L-rhamnose isomerase), microbial fermentation Abundant in nature; starch hydrolysis Enzymatic epimerization of fructose Chemical synthesis Enzymatic isomerization of galactose

Key Comparative Findings:

Anti-Cancer Mechanisms :

  • This compound inhibits cancer cell proliferation by upregulating TXNIP (thioredoxin-interacting protein), which elevates intracellular ROS and disrupts redox balance . Unlike 2-DG, which directly blocks glycolysis, this compound’s effects are independent of glycolysis inhibition or apoptosis induction in glioblastoma .
  • In ovarian cancer, this compound induces G2/M cell cycle arrest and apoptosis, whereas 2-DG shows stronger anti-proliferative activity (IC50: 1.45–13.34 mM vs. 53.25 mM for this compound) .

Recent advances in immobilized enzyme reactors and E. coli fermentation aim to address these challenges .

Biological Activity

D-Allose, a rare sugar, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its production methods, pharmacological effects, and underlying mechanisms of action.

1. Production Methods

This compound can be synthesized through various methods, including enzymatic and chemical processes. The enzymatic route is considered more environmentally friendly and efficient. Key steps in the enzymatic conversion include:

  • Conversion of D-Glucose to D-Fructose : This is catalyzed by D-glucose isomerase.
  • Conversion of D-Fructose to D-Allulose : Catalyzed by D-tagatose 3-epimerase or D-allulose 3-epimerase.
  • Final Conversion to this compound : Achieved using L-rhamnose isomerase from Streptomyces species.

The yield of this compound production from D-allulose using immobilized enzymes can reach approximately 30% under optimal conditions (pH 8.0 and 60°C) .

2. Pharmacological Effects

This compound exhibits a range of pharmacological effects, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of bladder cancer cells in vitro and in vivo. In a preclinical mouse model, oral administration of this compound significantly reduced tumor volume without adverse effects on body weight or organ histology . The mechanism involves the upregulation of thioredoxin-interacting protein (TXNIP), leading to increased intracellular reactive oxygen species (ROS) levels that promote apoptosis in cancer cells.
  • Antioxidant Properties : this compound activates antioxidant systems, enhancing the activity of enzymes such as glutathione peroxidase and superoxide dismutase. This action helps mitigate oxidative stress in cells .
  • Immunomodulatory Effects : Research indicates that this compound can modulate immune responses, potentially offering therapeutic benefits in inflammatory conditions .

The biological activity of this compound is attributed to several mechanisms:

  • Induction of ROS Production : By increasing TXNIP expression, this compound enhances ROS levels within cells, which can lead to cancer cell death .
  • Activation of Defense Mechanisms in Plants : In plant studies, this compound has been shown to activate defense responses against pathogens by inducing ROS accumulation and enhancing the expression of defense-related genes .

Case Study 1: Bladder Cancer

A study investigated the effects of orally administered this compound on bladder cancer cell lines (RT112, 253J, J82). The results indicated a significant dose-dependent decrease in cell viability after treatment with 50 mM this compound for 24 hours:

Cell LineViability (%)p-value
RT11268.4 ± 1.9<0.0001
253J68.2 ± 2.20.0003
J8260.9 ± 3.40.0012

Histopathological analysis revealed a reduction in nuclear fission rates from 4.1% to 1.1% after treatment with this compound .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, this compound was found to protect brain microvascular endothelial cells from hypoxic injury by inhibiting endoplasmic reticulum stress and activating antioxidant systems .

Q & A

Q. What are the primary physiological functions of D-allose, and how are they experimentally validated?

this compound exhibits antioxidant, anti-inflammatory, anti-cancer, and immunosuppressive effects. Experimental validation includes:

  • Antioxidant activity : Measured via ROS scavenging assays in neutrophils (e.g., inhibition of NADPH oxidase) .
  • Anti-cancer effects : Validated using proliferation assays (e.g., MTT) in leukemia (MOLT-4F) and prostate cancer cells, with mechanistic insights from thioredoxin-interacting protein (TXNIP) upregulation .
  • Immunosuppression : Demonstrated in rat liver transplantation models using cytokine profiling and histopathological analysis .

Q. What are the standard methodologies for synthesizing this compound in laboratory settings?

  • Enzymatic conversion : L-rhamnose isomerase (L-RI) from Bacillus subtilis or Clostridium stercorarium converts D-psicose to this compound. Optimal conditions include pH 7.0–8.0 and 50–60°C, with yields up to 30% .
  • Biotransformation : Engineered E. coli BL21/pET-22b-tl-rpib achieves 25% conversion efficiency from D-psicose, followed by purification via cation exchange chromatography .

Q. Which model systems are commonly used to study this compound, and what are their limitations?

  • Plant models : Rice (Oryza sativa) for studying defense responses (e.g., ROS induction, PR-protein expression) . Limitations include species-specific signaling pathways.
  • Cancer cell lines : MOLT-4F (leukemia), PC-3 (prostate), and EBC1 (lung) for proliferation assays. Challenges include variable sensitivity across cell types .
  • C. elegans: Used for growth inhibition studies but lacks mammalian metabolic complexity .

Advanced Research Questions

Q. How does this compound induce conflicting pro-oxidant and antioxidant effects, and how can this be resolved experimentally?

  • Context-dependent ROS modulation : In rice, this compound triggers NADPH oxidase-mediated ROS for defense signaling , while in neutrophils, it inhibits ROS via direct enzyme interaction .
  • Methodological resolution : Use ROS scavengers (e.g., ascorbic acid) or NADPH oxidase inhibitors (e.g., diphenylene iodonium) to dissect pathways .

Q. What is the role of hexokinase (HXK) in this compound signal transduction, and how can its activity be modulated?

  • Phosphorylation mechanism : HXK converts this compound to this compound-6-phosphate (A6P), essential for defense responses in rice and ABA-related gene expression (OsABF1) .
  • Modulation tools :
  • Inhibitors: D-mannoheptulose (MNH) blocks HXK activity .
  • Structural analogs: 6-deoxy-D-allose (non-phosphorylatable) serves as a negative control .

Q. How can biotechnological production of this compound be optimized for higher yields and scalability?

  • Enzyme engineering : Site-directed mutagenesis of L-RI to enhance thermostability and substrate specificity .
  • Fermentation strategies : Fed-batch cultures with E. coli AlsK overexpression increase A6P synthesis rates .
  • Data-driven optimization : Compare enzymatic properties (e.g., Km, Vmax) across homologs from Bacillus pallidus and Thermus caldophilus .

Q. What molecular mechanisms underlie this compound’s synergistic effects with cisplatin in cancer therapy?

  • TXNIP-mediated pathways : this compound upregulates TXNIP, inducing G2/M cell cycle arrest and enhancing cisplatin-induced apoptosis in NSCLC .
  • Experimental validation : Co-treatment assays with siRNA-mediated TXNIP knockdown confirm pathway specificity .

Q. How do contradictory findings on this compound’s metabolic incorporation into glycolysis across species arise?

  • Species-specific metabolism : In E. coli, this compound enters glycolysis via conversion to fructose-6-phosphate , whereas mammalian cells lack this pathway, leading to accumulation of A6P .
  • Resolution : Use isotopic tracing (e.g., ¹³C-D-allose) with LC-MS/MS to track metabolic fate in different models .

Methodological Challenges and Data Analysis

Q. What strategies are recommended for resolving low reproducibility in this compound-induced gene expression studies?

  • Standardized protocols : Use qRT-PCR with housekeeping genes (e.g., OsActin in rice) and normalize to A6P levels .
  • Transgenic controls : Employ OsrbohC-overexpressing rice to amplify NADPH oxidase-dependent responses .

Q. How can researchers address the scarcity of food-grade expression systems for this compound-producing enzymes?

  • GRAS organisms : Engineer Saccharomyces cerevisiae with codon-optimized L-RI under inducible promoters .
  • Purification challenges : Implement aqueous two-phase extraction to replace toxic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-allose
Reactant of Route 2
D-allose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.